molecular formula C26H31I2N3S B1682988 TO-PRO3 iodide CAS No. 157199-63-8

TO-PRO3 iodide

Cat. No.: B1682988
CAS No.: 157199-63-8
M. Wt: 671.4 g/mol
InChI Key: QHNORJFCVHUPNH-UHFFFAOYSA-L
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Description

TO-PRO3 iodide is a far-red fluorescent dye that is widely used in scientific research for its ability to selectively stain nucleic acids. This compound is particularly useful as a nuclear and chromosome counterstain in fluorescence microscopy and flow cytometry. It is impermeant to live cells but penetrates compromised membranes, making it an excellent indicator of dead cells within a population .

Preparation Methods

TO-PRO3 iodide is typically synthesized as an iodine salt in dimethyl sulfoxide (DMSO). The preparation involves the use of carbocyanine-based dyes, which exhibit far-red fluorescence with excitation at 642 nm and emission at 661 nm . The synthetic routes and reaction conditions for this compound are proprietary and not widely disclosed in public literature. it is known that the compound is included in various nuclear labeling kits, such as the SelectFX Nuclear Labeling Kit .

Comparison with Similar Compounds

TO-PRO3 iodide is often compared with other nucleic acid stains such as propidium iodide, SYTOX Green, and DAPI. Unlike these dyes, this compound offers far-red fluorescence, which is advantageous for reducing background fluorescence from tissue autofluorescence . Similar compounds include:

This compound’s unique far-red fluorescence and high sensitivity make it a valuable tool in various scientific research applications.

Biological Activity

TO-PRO-3 iodide is a far-red fluorescent dye widely used in biological research, particularly for staining nucleic acids in cells. Its unique properties make it a valuable tool in various applications, including cell viability assays and membrane permeability studies. This article explores the biological activity of TO-PRO-3 iodide, highlighting its mechanisms of action, applications in research, and relevant case studies.

TO-PRO-3 iodide is a carbocyanine dye that exhibits strong fluorescence when bound to double-stranded DNA (dsDNA). It is characterized by an excitation wavelength of approximately 642 nm and an emission wavelength of 661 nm, allowing it to be used effectively in conjunction with other fluorescent markers without spectral overlap. The dye is impermeant to live cells but can penetrate compromised membranes, making it an excellent indicator of cell death .

The mechanism by which TO-PRO-3 iodide operates involves its binding affinity for dsDNA, which results in enhanced fluorescence upon binding. The dye's ability to distinguish between live and dead cells is attributed to its selective permeability; it only enters cells with disrupted membranes, typically indicative of necrosis or late-stage apoptosis .

Applications in Biological Research

TO-PRO-3 iodide is utilized in various experimental contexts:

  • Cell Viability Assays : It is commonly employed alongside other dyes, such as propidium iodide (PI) and DiOC2(3), to assess cell viability and membrane integrity. In these assays, live cells exclude TO-PRO-3 iodide, while dead cells exhibit strong fluorescence due to membrane compromise .
  • Membrane Permeability Studies : Researchers have used TO-PRO-3 iodide to evaluate the effects of antimicrobial agents on bacterial membranes. For instance, studies have demonstrated that compounds like nisin increase the fluorescence of TO-PRO-3 iodide, indicating compromised membrane integrity and potential bactericidal activity .
  • Nucleic Acid Staining : Its high binding affinity for dsDNA makes TO-PRO-3 iodide an effective nuclear stain in various cell types, facilitating the visualization of cellular structures during microscopy .

Study 1: Membrane Activity Profiling

A study investigated the membrane-active properties of small molecules using TO-PRO-3 iodide alongside DiOC2(3). The researchers found that treatment with nisin led to increased fluorescence from both dyes, indicating that nisin disrupts both membrane potential and permeability in Bacillus subtilis. This dual action suggests that TO-PRO-3 iodide can effectively differentiate between changes in membrane integrity and potential .

Study 2: Detection of Microbial Cells

Another study highlighted the effectiveness of TO-PRO-3 iodide in detecting microbial cells within mineral soil samples. The dye's ability to bind selectively to nucleic acids allowed for clear differentiation between viable and non-viable microbial populations, demonstrating its utility in environmental microbiology .

Data Table: Comparison of Fluorescent Dyes

PropertyTO-PRO-3 IodidePropidium IodideDiOC2(3)
Excitation Wavelength 642 nm535 nm450 nm
Emission Wavelength 661 nm617 nm510 nm
Membrane Permeability Impermeant to live cellsPermeant to dead cellsSensitive to membrane potential
Binding Target dsDNAdsDNAMembrane potential
Application Cell viability assaysCell viability assaysMembrane potential studies

Properties

CAS No.

157199-63-8

Molecular Formula

C26H31I2N3S

Molecular Weight

671.4 g/mol

IUPAC Name

trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide

InChI

InChI=1S/C26H31N3S.2HI/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23;;/h5-9,11-17,19H,10,18,20H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

QHNORJFCVHUPNH-UHFFFAOYSA-L

SMILES

CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-]

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\C=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-]

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TO-PRO3 iodide;  TO PRO3 iodide;  TOPRO3 iodide;  TO-PRO3 iodide salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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